molecular formula C14H15NO4S B15062797 Ethyl 2-(naphthalene-1-sulfonamido)acetate

Ethyl 2-(naphthalene-1-sulfonamido)acetate

Cat. No.: B15062797
M. Wt: 293.34 g/mol
InChI Key: ATLVMLQSSOSRBI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-(naphthalene-1-sulfonamido)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalene-1-sulfonamido)acetate involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Ethyl 2-(naphthalene-1-sulfonamido)acetate can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the naphthalene ring with the sulfonamide and ethyl ester groups, providing distinct chemical properties and reactivity .

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 2-(naphthalen-1-ylsulfonylamino)acetate

InChI

InChI=1S/C14H15NO4S/c1-2-19-14(16)10-15-20(17,18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,2,10H2,1H3

InChI Key

ATLVMLQSSOSRBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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